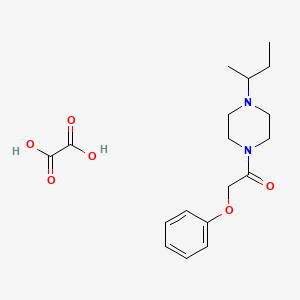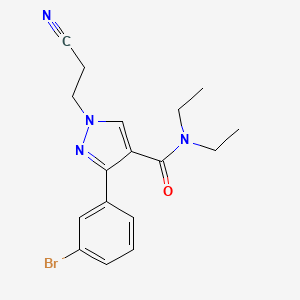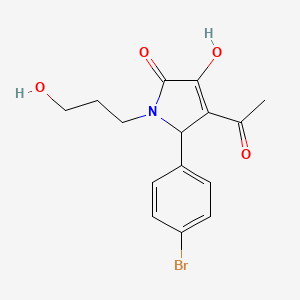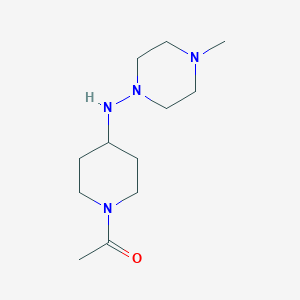
1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate, also known as BPP-5a, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP-5a belongs to the family of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant activities. 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been studied for its potential use as a cognitive enhancer and a neuroprotective agent.
Mécanisme D'action
The exact mechanism of action of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain, including GABA, glutamate, and dopamine. 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has also been shown to increase the expression of neurotrophic factors, such as BDNF, which play a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anxiolytic and anticonvulsant activities. 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has also been shown to increase the levels of dopamine in the brain, which may contribute to its antidepressant activity. Additionally, 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been shown to increase the expression of BDNF, which may contribute to its neuroprotective and cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its high potency and selectivity. 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been shown to exhibit its effects at low concentrations, which makes it a useful tool for studying the role of various neurotransmitters and neurotrophic factors in the brain. Additionally, 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate. One area of interest is the potential use of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate as a cognitive enhancer and a neuroprotective agent. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate and to identify potential drug targets for its therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate involves the reaction between 1-sec-butyl-4-(phenoxyacetyl)piperazine and oxalic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Propriétés
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2-phenoxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-3-14(2)17-9-11-18(12-10-17)16(19)13-20-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-8,14H,3,9-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPODUKRCXTMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butan-2-ylpiperazin-1-yl)-2-phenoxyethanone;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)

![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5131163.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)

![2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5131186.png)


![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)
